N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide
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Description
N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide, commonly referred to as 4-AP, is a powerful and versatile compound used in many scientific studies and lab experiments. It is a synthetic amide that acts as an agonist of the nicotinic acetylcholine receptor (nAChR), and is widely used as a research tool to study the effects of nAChR activation on physiological and biochemical processes. 4-AP has been studied extensively in the last few decades, and is used in many areas of scientific research, including neurobiology, pharmacology, and biochemistry.
Scientific Research Applications
Glucocorticoid Receptor Modulation
A study by Yang et al. (2010) explored 2,2-dimethyl-3,3-diphenyl-propanamides as novel glucocorticoid receptor modulators. They found that certain derivatives demonstrated good agonist activity in GR-mediated transrepression assays and reduced activity in transactivation assays. Some compounds showed anti-inflammatory activity comparable to prednisolone with decreased side effects (Yang et al., 2010).
Antibacterial Activity
Tumosienė et al. (2012) synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, which exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Cytotoxic Evaluation
A study by Gomez-Monterrey et al. (2011) investigated the cytotoxicity and topoisomerase II inhibitory activity of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione. Some derivatives were effective against cell lines resistant to doxorubicin, with the potential for modulating small heat shock proteins and cardiotoxic effects (Gomez-Monterrey et al., 2011).
Herbicidal Activity
Liu and Shi (2014) reported on the synthesis and herbicidal activity of 2-Aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings, with some compounds displaying moderate to good selective herbicidal activity against certain plant species (Liu & Shi, 2014).
Anticonvulsant Activity
Kamiński et al. (2015) synthesized hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showing broad spectra of activity in preclinical seizure models. Some compounds demonstrated high protection without impairing motor coordination (Kamiński et al., 2015).
Muscle Relaxant and Anticonvulsant Properties
Tatee et al. (1986) evaluated N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives for muscle relaxant and anticonvulsant activities, identifying compounds with high potency and selectivity (Tatee et al., 1986).
properties
IUPAC Name |
N-(4-aminophenyl)-2-(2,5-dimethylphenoxy)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-4-5-12(2)16(10-11)21-13(3)17(20)19-15-8-6-14(18)7-9-15/h4-10,13H,18H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWPENVVULRXDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide |
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